molecular formula C21H23N5O3S3 B1229386 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide

2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No.: B1229386
M. Wt: 489.6 g/mol
InChI Key: KSCKUBANALFATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Thiadiazole derivatives, including compounds related to 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide, have been synthesized and shown potential as antibacterial and antifungal agents. The synthesis and biological evaluation of these derivatives highlight their significance in developing new drugs with antibacterial and antifungal properties (Tamer & Qassir, 2019).

Antiviral and Antimicrobial Activities

  • Novel thiadiazole amide compounds, which are structurally similar to the specified compound, have demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and tobacco mosaic virus, showcasing their potential in antiviral and antimicrobial applications (Xia, 2015).

Anticancer and Antioxidant Activities

  • Research on N-substituted-2-amino-1,3,4-thiadiazoles, a class to which the compound belongs, indicates promising antitumor and antioxidant activities. These compounds have been synthesized and evaluated, demonstrating their potential in cancer treatment and as antioxidants (Hamama et al., 2013).

Structural and Chemical Characterization

  • The structural analysis of compounds similar to this compound provides insights into their chemical behavior. Such analysis is crucial for understanding the properties and potential applications of these compounds in various fields, including pharmacology (Ismailova et al., 2014).

Development of Efficient Antiviral and Antibacterial Agents

  • The exploration of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to the compound , has led to the discovery of substances with significant antiviral and antibacterial activities. These findings are instrumental in the search for new and efficient agents to combat viral and bacterial infections (Tang et al., 2019).

Glutaminase Inhibition for Cancer Therapy

  • Analogues of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, which is structurally related to the specified compound, have been synthesized and evaluated as glutaminase inhibitors. These inhibitors are being investigated for their therapeutic potential in cancer treatment (Shukla et al., 2012).

Antitrypanosomal Activity

  • 1,3,4-Thiadiazole compounds, which include structures similar to the specified compound, have shown promising antitrypanosomal potency. These findings are significant for developing treatments against trypanosomiasis (Lelyukh et al., 2023).

Properties

Molecular Formula

C21H23N5O3S3

Molecular Weight

489.6 g/mol

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C21H23N5O3S3/c27-19(15-30-21-25-24-20(31-21)23-16-8-3-1-4-9-16)22-17-10-7-11-18(14-17)32(28,29)26-12-5-2-6-13-26/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,22,27)(H,23,24)

InChI Key

KSCKUBANALFATR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CSC3=NN=C(S3)NC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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